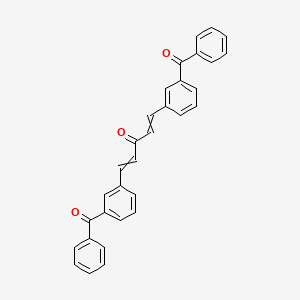![molecular formula C12H8Cl4O2 B14213144 2',3',5,6-Tetrachloro-3,4-dihydro[1,1'-biphenyl]-3,4-diol CAS No. 820249-90-9](/img/structure/B14213144.png)
2',3',5,6-Tetrachloro-3,4-dihydro[1,1'-biphenyl]-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,3’,5,6-Tetrachloro-3,4-dihydro[1,1’-biphenyl]-3,4-diol is a chlorinated biphenyl derivative This compound is characterized by the presence of four chlorine atoms and two hydroxyl groups attached to the biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’,5,6-Tetrachloro-3,4-dihydro[1,1’-biphenyl]-3,4-diol typically involves the chlorination of biphenyl derivatives followed by hydroxylation. One common method involves the use of chlorinating agents such as chlorine gas or sulfuryl chloride under controlled conditions to introduce chlorine atoms at specific positions on the biphenyl ring. Subsequent hydroxylation can be achieved using reagents like hydrogen peroxide or other oxidizing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and hydroxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2’,3’,5,6-Tetrachloro-3,4-dihydro[1,1’-biphenyl]-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove chlorine atoms or convert hydroxyl groups to hydrogen atoms.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products
Oxidation: Formation of tetrachloroquinones or other oxidized biphenyl derivatives.
Reduction: Formation of less chlorinated biphenyls or completely dechlorinated biphenyls.
Substitution: Formation of biphenyl derivatives with various functional groups replacing chlorine atoms.
Applications De Recherche Scientifique
2’,3’,5,6-Tetrachloro-3,4-dihydro[1,1’-biphenyl]-3,4-diol has several scientific research applications:
Chemistry: Used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2’,3’,5,6-Tetrachloro-3,4-dihydro[1,1’-biphenyl]-3,4-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved may include oxidative stress response, signal transduction, and gene expression regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’,5,5’-Tetrachlorobiphenyl: A similar chlorinated biphenyl with chlorine atoms at different positions.
2,3,5,6-Tetrachloroterephthalate: A related compound with a similar chlorination pattern but different functional groups.
2,3’,4’,5-Tetrachlorobiphenyl: Another chlorinated biphenyl with a different substitution pattern
Uniqueness
2’,3’,5,6-Tetrachloro-3,4-dihydro[1,1’-biphenyl]-3,4-diol is unique due to the specific arrangement of chlorine atoms and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
820249-90-9 |
|---|---|
Formule moléculaire |
C12H8Cl4O2 |
Poids moléculaire |
326.0 g/mol |
Nom IUPAC |
3,4-dichloro-5-(2,3-dichlorophenyl)cyclohexa-3,5-diene-1,2-diol |
InChI |
InChI=1S/C12H8Cl4O2/c13-7-3-1-2-5(9(7)14)6-4-8(17)12(18)11(16)10(6)15/h1-4,8,12,17-18H |
Clé InChI |
HRJPFYFCEMSHJS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC(C(C(=C2Cl)Cl)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{1-[(2-Chloro-1,3-thiazol-5-yl)methyl]imidazolidin-2-ylidene}acetonitrile](/img/structure/B14213063.png)
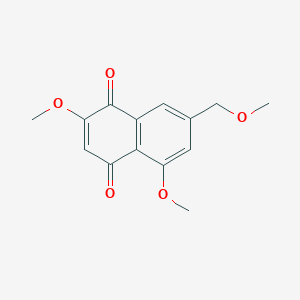
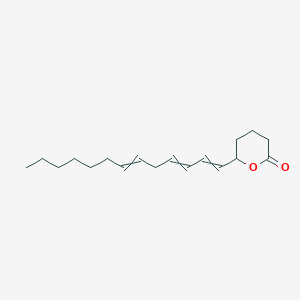
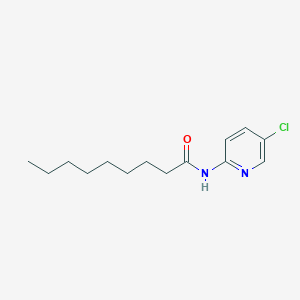
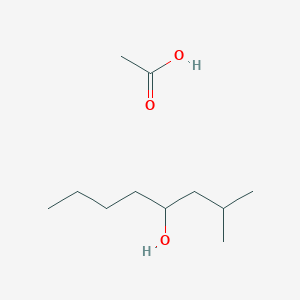
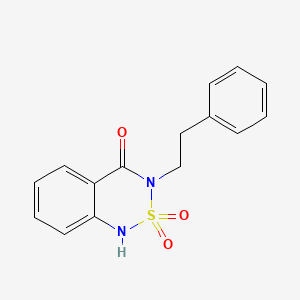
![Formamide, N-[3-(5-bromo-2-pyridinyl)-2-propynyl]-](/img/structure/B14213091.png)
![4'-(Dibutylamino)-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14213092.png)
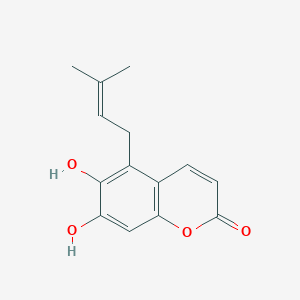
![(2S)-3-[(But-3-en-1-yl)sulfanyl]-2-methylpropanoic acid](/img/structure/B14213109.png)
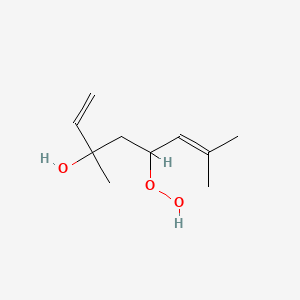
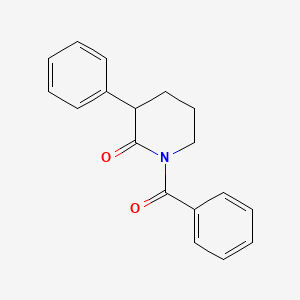
![2-(Trifluoromethyl)-N-[2-(3,5,6-trifluoropyridin-2-yl)ethyl]benzamide](/img/structure/B14213122.png)
